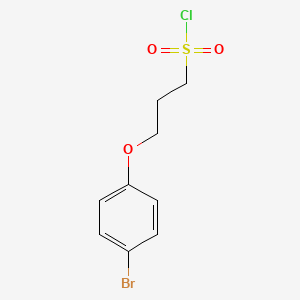
Chlorure de 2-méthyl-5-(trifluorométhyl)benzène-1-sulfonyle
Vue d'ensemble
Description
2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O2S. It is a liquid at room temperature and is known for its reactivity due to the presence of both sulfonyl chloride and trifluoromethyl groups. This compound is used in various chemical reactions and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols . These reactions typically result in the formation of sulfonamides, sulfonic esters, and sulfonic acids, respectively .
Mode of Action
2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can undergo nucleophilic substitution reactions . In these reactions, a nucleophile (such as an amine, alcohol, or phenol) attacks the sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a new bond .
Biochemical Pathways
For example, sulfonamides are known to inhibit bacterial enzymes, thereby disrupting bacterial growth .
Pharmacokinetics
For instance, the trifluoromethyl group in the compound could potentially enhance its metabolic stability .
Result of Action
The molecular and cellular effects of 2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride depend on the nature of the nucleophile it reacts with. For instance, if it reacts with an amine to form a sulfonamide, this could potentially inhibit certain enzymes, leading to effects at the cellular level .
Action Environment
The action, efficacy, and stability of 2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species. For example, sulfonyl chlorides are known to be sensitive to moisture, and their reactivity can be affected by the pH of the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 2-Methyl-5-(trifluoromethyl)benzene. One common method is the reaction of 2-Methyl-5-(trifluoromethyl)benzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves the efficiency of the process. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Major Products Formed
Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate salts, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with the trifluoromethyl group in a different position.
2-Methylbenzenesulfonyl chloride: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Uniqueness
2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both the trifluoromethyl and sulfonyl chloride groups. This combination imparts distinct reactivity and stability, making it a versatile reagent in organic synthesis .
Propriétés
IUPAC Name |
2-methyl-5-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2S/c1-5-2-3-6(8(10,11)12)4-7(5)15(9,13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPIRHQSGNNMOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734947 | |
| Record name | 2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491850-53-4 | |
| Record name | 2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one](/img/structure/B1528770.png)





![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1528779.png)

![2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid](/img/structure/B1528781.png)

![2,6-Dioxaspiro[4.5]decan-9-amine](/img/structure/B1528785.png)
![3-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1528786.png)


